molecular formula C11H16BrN3O2 B1528024 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester CAS No. 1250999-20-2

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Cat. No. B1528024
CAS RN: 1250999-20-2
M. Wt: 302.17 g/mol
InChI Key: AQQGQTWDRQGKBM-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H16BrN3O2 . It is also known by its IUPAC name "tert-butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo [1,5-a]pyrazine-7 (8H)-carboxylate" .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H16BrN3O2 . The InChI code for this compound is 1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-8(11)13-15/h4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.17 . Predicted properties include a boiling point of 432.4±35.0 °C and a density of 1.52±0.1 g/cm3 . The pKa is predicted to be 4.62±0.20 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. The bromine atom in the structure makes it a good candidate for cross-coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .

Antimicrobial Agents

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit antimicrobial properties. This compound, with its reactive sites, can be modified to enhance its efficacy against a broad spectrum of microbial pathogens .

Development of CNS Drugs

The imidazo[1,2-a]pyrazine scaffold is common in central nervous system (CNS) drugs. This compound’s structure could be exploited to develop new therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier .

Oncology Research

Compounds with the imidazo[1,2-a]pyrazine moiety have shown potential in oncology research. They can be designed to interfere with specific pathways involved in cancer cell proliferation and survival .

Agricultural Chemicals

The structural flexibility of this compound allows for the creation of novel agrochemicals. Its derivatives can be synthesized to act as herbicides, insecticides, or fungicides, contributing to crop protection strategies .

Material Science

In material science, this compound could be used to synthesize organic semiconductors due to its conjugated system. These materials are essential for developing organic light-emitting diodes (OLEDs) and solar cells .

Biochemical Research

As a building block in biochemical research, this compound can be used to study enzyme-substrate interactions, especially in the context of brominated intermediates which are often key in enzymatic reactions .

Fluorescent Probes

The imidazo[1,2-a]pyrazine system can be functionalized to act as a fluorescent probe. Such probes are valuable in bioimaging and diagnostics, providing insights into cellular processes and molecular dynamics .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-14-6-8(12)13-9(14)7-15/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGQTWDRQGKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
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2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
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2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
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2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 5
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

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